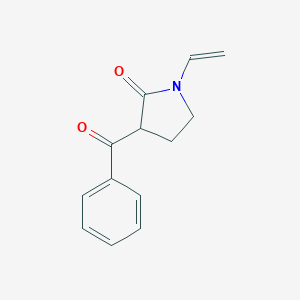

3-Benzoyl-N-vinylpyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-benzoyl-1-ethenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-14-9-8-11(13(14)16)12(15)10-6-4-3-5-7-10/h2-7,11H,1,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPVLGVRZVMIEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1CCC(C1=O)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447692 | |

| Record name | 3-BENZOYL-N-VINYLPYRROLIDIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125330-80-5 | |

| Record name | 3-BENZOYL-N-VINYLPYRROLIDIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Benzoyl N Vinylpyrrolidin 2 One

Classical and Established Synthetic Routes to 3-Benzoyl-N-vinylpyrrolidin-2-one

The primary established method for synthesizing this compound involves the acylation of N-vinylpyrrolidin-2-one. This process is a variation of the Claisen condensation, where an ester and an enolizable ketone (in this case, a lactam) react to form a β-dicarbonyl compound.

Reactions Involving N-Vinylpyrrolidin-2-one as a Primary Precursor.orgsyn.org

N-vinylpyrrolidin-2-one serves as the foundational molecule for the synthesis of this compound. orgsyn.org This five-membered lactam, which features a vinyl group attached to the nitrogen atom, is a key synthon in various chemical transformations. wikipedia.orgnih.govbohrium.com The industrial production of N-vinylpyrrolidin-2-one is typically achieved through the vinylation of 2-pyrrolidone with acetylene (B1199291) in a base-catalyzed reaction. wikipedia.org

The synthesis proceeds via a condensation reaction between N-vinylpyrrolidin-2-one and an aromatic ester, specifically ethyl benzoate (B1203000). orgsyn.org In a typical procedure, equimolar amounts of freshly distilled N-vinylpyrrolidin-2-one and ethyl benzoate are reacted together. orgsyn.org The use of freshly distilled N-vinylpyrrolidin-2-one is recommended to achieve higher yields of the desired product. orgsyn.org

A strong base is crucial for the deprotonation of N-vinylpyrrolidin-2-one at the α-carbon (the 3-position) to form the corresponding enolate. Sodium hydride (NaH) is the base of choice for this transformation. orgsyn.org Typically, a 60% dispersion of sodium hydride in mineral oil is used in excess. orgsyn.org The sodium hydride facilitates the formation of the nucleophilic enolate species, which is a critical step in the condensation reaction. orgsyn.org The reaction is generally carried out in a dry, non-protic solvent such as toluene (B28343), under reflux conditions. orgsyn.org

Table 1: Reactants and Conditions for the Synthesis of this compound orgsyn.org

| Reactant/Reagent | Molar Ratio (to N-vinylpyrrolidin-2-one) | Key Role |

| N-Vinylpyrrolidin-2-one | 1.0 | Primary Precursor |

| Ethyl Benzoate | 1.0 | Acylating Agent |

| Sodium Hydride (60%) | 1.33 | Base for Enolate Formation |

| Toluene | - | Solvent |

| Temperature | Reflux | Reaction Condition |

Reaction Mechanisms and Intermediate Species in this compound Formation.orgsyn.org

The formation of this compound proceeds through a well-understood reaction mechanism involving the generation of a key intermediate.

The reaction mechanism is initiated by the deprotonation of N-vinylpyrrolidin-2-one by sodium hydride at the carbon adjacent to the carbonyl group, forming a sodium enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl benzoate. This nucleophilic acyl substitution results in the formation of a tetrahedral intermediate, which subsequently collapses to expel the ethoxide leaving group. The ethoxide is then protonated by the slightly acidic α-proton of the newly formed β-dicarbonyl compound or quenched during the workup. The slow addition of the mixture of N-vinylpyrrolidin-2-one and ethyl benzoate to the heated suspension of sodium hydride in toluene is crucial to control the rate of hydrogen evolution. orgsyn.org

The crude product, this compound, is obtained as an amber oil after an aqueous workup with saturated ammonium (B1175870) chloride to neutralize any remaining base and subsequent extraction with toluene. orgsyn.org The crude yield is reported to be quantitative, often exceeding 100% due to residual solvent. orgsyn.org This crude keto lactam can be used in subsequent synthetic steps without further purification. orgsyn.org

Table 2: Summary of a Typical Synthesis of this compound orgsyn.org

| Step | Procedure | Observations |

| 1 | A suspension of 60% sodium hydride in dry toluene is heated to reflux. | |

| 2 | A mixture of freshly distilled N-vinylpyrrolidin-2-one and ethyl benzoate is added slowly. | Hydrogen gas evolves. |

| 3 | The reaction mixture is heated at reflux for 10 hours. | Hydrogen evolution ceases before the addition is complete. |

| 4 | The mixture is cooled and diluted with saturated aqueous ammonium chloride. | A thick slurry is formed before dilution. |

| 5 | The layers are separated, and the aqueous layer is extracted with toluene. | |

| 6 | The combined organic layers are dried and concentrated under reduced pressure. | The crude product is obtained as an amber oil. |

Synthetic Pathways to this compound Remain Elusive

Despite a thorough review of available scientific literature, a direct and established synthetic methodology for the chemical compound this compound could not be identified. Extensive searches for both the direct synthesis of this molecule and for the synthesis of its logical precursor, 3-benzoyl-pyrrolidin-2-one, did not yield specific and reproducible procedures.

Two primary hypothetical routes were considered for the synthesis of this compound:

N-vinylation of 3-benzoyl-pyrrolidin-2-one: This approach would first involve the synthesis of the key intermediate, 3-benzoyl-pyrrolidin-2-one, followed by the introduction of the vinyl group onto the nitrogen atom. The N-vinylation of the parent compound, 2-pyrrolidinone (B116388), to produce N-vinylpyrrolidone (NVP) is a well-documented industrial process, often carried out using acetylene under pressure with a basic catalyst. It is plausible that a similar method could be adapted for a substituted pyrrolidinone. However, a reliable and detailed procedure for the initial benzoylation of 2-pyrrolidinone at the C3 position remains unelucidated in the reviewed literature.

C3-benzoylation of N-vinylpyrrolidin-2-one: This alternative pathway would involve the direct introduction of a benzoyl group at the C3 position of commercially available N-vinylpyrrolidin-2-one. This would likely proceed via an electrophilic substitution reaction, such as a Friedel-Crafts acylation. However, the pyrrolidinone ring is not aromatic, and the reactivity of the C3 position towards acylation under these conditions is not well-established.

Due to the absence of concrete synthetic protocols in the scientific literature, a detailed and scientifically accurate article on the synthetic methodologies for this compound, as per the requested outline, cannot be generated at this time. Further research and development would be required to establish a viable synthetic route to this specific compound.

Reactivity and Transformational Chemistry of 3 Benzoyl N Vinylpyrrolidin 2 One

Electrophilic and Nucleophilic Reactivity of the 3-Benzoyl-N-vinylpyrrolidin-2-one Core

The electronic properties of this compound are characterized by multiple reactive sites, allowing for a range of both electrophilic and nucleophilic interactions. The molecule's structure contains two carbonyl groups and a vinyl substituent, each exhibiting characteristic reactivity.

The benzoyl group's carbonyl carbon is a primary electrophilic site within the molecule. libretexts.orglibretexts.org Due to the polarization of the carbon-oxygen double bond, this carbon atom carries a partial positive charge, making it susceptible to attack by nucleophiles. khanacademy.org In principle, it can undergo nucleophilic addition reactions with reagents such as organometallics or be reduced by hydride agents. allstudiesjournal.commsu.edu

Compared to the lactam carbonyl, the ketone carbonyl is generally more reactive towards nucleophiles. allstudiesjournal.com This is because the lone pair of electrons on the lactam nitrogen atom can be delocalized into the amide carbonyl group, reducing its electrophilicity. In contrast, the ketone is only activated by the attached phenyl ring. The primary synthetic utility reported for this compound, however, involves the acidity of the adjacent α-proton, leading to enolate formation, rather than direct attack at the ketone carbonyl. orgsyn.org

The N-vinyl group is a critical functional handle for transformations. This group is known to be susceptible to hydrolysis under acidic conditions, a reaction that is pivotal in the synthetic applications of this compound. orgsyn.orgchemicalbook.com The acid-catalyzed hydrolysis cleaves the vinyl group, yielding acetaldehyde (B116499) and generating a secondary amine at the nitrogen of the pyrrolidinone ring. orgsyn.orgchemicalbook.com This unmasked secondary amine is strategically positioned to participate in subsequent intramolecular cyclization reactions. orgsyn.org

Furthermore, the vinyl group in N-vinylpyrrolidone (NVP) and its derivatives can undergo polymerization, initiated by heat or radical initiators, to form polyvinylpyrrolidone (B124986) (PVP). chemicalbook.comwikipedia.org It can also participate in other reactions typical of alkenes, such as radical telomerization and cycloadditions. mdpi.comchemrxiv.org

The pyrrolidinone lactam ring is a stable five-membered ring system. The amide bond within the lactam is less susceptible to nucleophilic attack than the ketone carbonyl. However, the most significant aspect of the lactam ring's reactivity in this specific molecule is the enhanced acidity of the proton at the C3 position. This proton is positioned alpha to both the lactam carbonyl and the ketone carbonyl, allowing for the ready formation of a stabilized enolate anion upon treatment with a base. orgsyn.org This keto lactam enolate is a key nucleophilic intermediate that enables further functionalization, such as alkylation, at the C3 position. orgsyn.org Theoretical studies on related N-vinyl-pyrrolidinones have investigated the keto-enol tautomerism, which is fundamental to the enolate-forming reactivity observed. researchgate.net

Transformations Leading to Novel Heterocyclic Compoundsorgsyn.org

A significant application of this compound is its function as a synthon for more complex heterocyclic structures. It serves as an effective equivalent of a 3-aminopropyl carbanion, enabling the construction of substituted pyrroline (B1223166) rings. orgsyn.org

The synthesis of 2-substituted-1-pyrrolines can be efficiently achieved from 3-acyl-N-vinylpyrrolidin-2-ones. The process involves the acid-catalyzed hydrolysis of the intermediate, which concurrently removes the N-vinyl group and facilitates an intramolecular cyclization and dehydration cascade to yield the 1-pyrroline (B1209420) ring system. orgsyn.org This method has been successfully applied to synthesize 2-phenyl-1-pyrroline from this compound in good yield. orgsyn.org The versatility of this approach is demonstrated by its application to intermediates derived from various aromatic and aliphatic esters. orgsyn.org

| Acyl Group (R) | Product | Overall Yield (%)a |

|---|---|---|

| Phenyl | 2-Phenyl-1-pyrroline | 63 |

| p-Tolyl | 2-(p-Tolyl)-1-pyrroline | 66 |

| p-Anisyl | 2-(p-Anisyl)-1-pyrroline | 69 |

| p-Chlorophenyl | 2-(p-Chlorophenyl)-1-pyrroline | 67 |

| 2-Thienyl | 2-(2-Thienyl)-1-pyrroline | 56 |

| Cyclohexyl | 2-Cyclohexyl-1-pyrroline | 47 |

a Isolated purified yield calculated from N-vinylpyrrolidin-2-one.

A key extension of this methodology involves the alkylation of the keto lactam enolate intermediate. Before the hydrolysis and cyclization step, the enolate of this compound can be treated with an alkylating agent, such as an alkyl halide. This introduces a substituent at the C3 position of the pyrrolidinone ring. Subsequent acid-catalyzed cyclization then leads to the formation of 2,3-disubstituted 1-pyrrolines. This two-step sequence allows for the creation of more complex and varied pyrroline structures in good yields. orgsyn.org

| Alkylating Agent (R'X) | Product | Yield (%)b |

|---|---|---|

| CH3I | 3-Methyl-2-phenyl-1-pyrroline | 75 |

| C2H5I | 3-Ethyl-2-phenyl-1-pyrroline | 70 |

| CH2=CHCH2Br | 3-Allyl-2-phenyl-1-pyrroline | 85 |

| C6H5CH2Cl | 3-Benzyl-2-phenyl-1-pyrroline | 82 |

b Isolated purified yield from this compound.

Conversion of this compound to Substituted Pyrrolines

Subsequent Hydrolytic Transformations

The pyrrolidin-2-one ring system, a γ-lactam, is susceptible to hydrolysis under both acidic and basic conditions. In the specific case of this compound, the hydrolysis process can lead to the cleavage of the lactam ring. A notable synthetic application of this reactivity is the hydrolysis of this compound to produce 2-phenyl-1-pyrroline. This transformation is typically achieved by heating the compound in the presence of a strong acid, such as hydrochloric acid.

The reaction proceeds through the initial hydrolysis of the amide bond within the lactam ring. This is followed by decarboxylation and subsequent cyclization to form the more stable 2-phenyl-1-pyrroline structure. This hydrolytic transformation highlights the utility of this compound as a synthetic intermediate for accessing substituted pyrroline scaffolds.

General studies on the acid-catalyzed hydrolysis of lactams have shown that the reaction mechanism is influenced by the ring size. For γ-lactams like the pyrrolidin-2-one core, the mechanism is generally considered to be a tetrahedral intermediate type (AAC2), which is similar to the hydrolysis of simple acyclic amides. cdnsciencepub.com This involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfers and elimination of the amino group lead to the ring-opened product.

Derivatization and Scaffold Construction for Complex Chemical Structures

The structural framework of this compound offers several avenues for derivatization, making it a valuable precursor for the construction of more complex chemical architectures. One of the key reactive sites for derivatization is the α-carbon to the benzoyl group (the C3 position of the pyrrolidinone ring).

The presence of the electron-withdrawing benzoyl group enhances the acidity of the proton at the C3 position. This allows for the formation of an enolate intermediate upon treatment with a suitable base. This enolate can then be subjected to various electrophilic substitution reactions, such as alkylation. For instance, the enolate of the intermediate keto lactam can be alkylated, and subsequent hydrolysis can lead to the formation of 2,3-disubstituted pyrrolines. This strategy provides a pathway to introduce a wide range of substituents at the 3-position, thereby enabling the construction of diverse molecular scaffolds.

The versatility of this approach is demonstrated by its application in the synthesis of various disubstituted pyrrolines, which are important structural motifs in many biologically active compounds and natural products.

Regioselective and Chemoselective Reactions of this compound

The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve regioselectivity and chemoselectivity. The key reactive centers include the carbonyl group of the lactam, the carbonyl group of the benzoyl substituent, the N-vinyl group, and the enolizable C3 position.

Regioselectivity: The regioselectivity of reactions involving the enolate of this compound is a critical consideration. The enolate is an ambident nucleophile, with potential reactive sites at the C3 carbon and the oxygen of the enolate. In most cases, reactions with electrophiles occur preferentially at the carbon atom, leading to C-alkylation products. The choice of base and reaction conditions can influence the regioselectivity of enolate formation if there were other enolizable protons, but in this specific molecule, the C3 proton is the most acidic.

Chemoselectivity: The N-vinyl group introduces another dimension of reactivity. The double bond can participate in various addition reactions. The chemoselective transformation of either the N-vinyl group or the benzoyl group, while leaving the other functional groups intact, would depend on the choice of reagents and reaction conditions. For instance, selective reduction of the benzoyl ketone without affecting the lactam or the vinyl group could potentially be achieved using specific reducing agents. Conversely, reactions targeting the vinyl group, such as hydroboration-oxidation or dihydroxylation, could be performed while preserving the keto-lactam core. The lactam ring itself can be reactive towards strong nucleophiles or under harsh acidic or basic conditions, as discussed in the hydrolysis section.

Mechanistic Investigations of Key Reactions Involving this compound

While specific mechanistic studies on this compound are not extensively documented in the literature, the reaction pathways can be inferred from the well-established principles of organic chemistry and studies on related compounds.

Elucidation of Reaction Pathways and Transition States

The key reactions of this compound involve the formation and reaction of its enolate, as well as the hydrolysis of the lactam ring.

Enolate Formation and Reaction: The formation of the enolate at the C3 position proceeds via deprotonation by a base. The resulting enolate is stabilized by resonance, with the negative charge delocalized onto the oxygen atom of the benzoyl group. The transition state for the alkylation of this enolate would involve the approach of the electrophile to the C3 carbon. The geometry of this transition state would determine the stereochemical outcome of the reaction if a new stereocenter is formed.

Lactam Hydrolysis: As mentioned earlier, the acid-catalyzed hydrolysis of the γ-lactam ring likely proceeds through a tetrahedral intermediate. The transition state for the formation of this intermediate involves the nucleophilic attack of water on the protonated carbonyl carbon. The stability of this transition state is influenced by ring strain and the electronic effects of the substituents. For γ-lactams, the ring strain is less significant than in β-lactams, but it still plays a role in their reactivity. cdnsciencepub.com Studies on the hydrolysis of other γ-lactams have suggested that the breakdown of the tetrahedral intermediate can be the rate-determining step, and this process can be catalyzed by both acid and base.

Kinetic Studies of Reaction Rates and Influencing Factors

Factors Influencing Reaction Rates:

Concentration of Reactants: As with most chemical reactions, the rate of reactions involving this compound will generally increase with increasing concentrations of the reactants.

Temperature: Increasing the reaction temperature typically leads to an increase in the reaction rate by providing more molecules with the necessary activation energy.

Solvent: The choice of solvent can significantly impact reaction rates. For enolate reactions, polar aprotic solvents are often used to solvate the counter-ion and enhance the nucleophilicity of the enolate. For hydrolysis reactions, the polarity and protic nature of the solvent will affect the stability of the transition state.

Catalyst: Acid or base catalysis is crucial for the hydrolysis of the lactam ring. The concentration and strength of the acid or base will directly influence the reaction rate.

Substituent Effects: The electronic nature of the substituents on the benzoyl ring could influence the rate of reactions involving the enolate or the benzoyl carbonyl group through inductive and resonance effects.

A study on the acid-catalyzed hydrolysis of various lactams provided the following relative rate constants at 25°C in 2 M H2SO4, which can offer a general comparison of reactivity, although this compound itself was not included. cdnsciencepub.com

| Compound | Relative Rate Constant |

| β-Propiolactam | 1.0 x 105 |

| γ-Butyrolactam | 1.0 |

| δ-Valerolactam | 1.9 x 10-1 |

| ε-Caprolactam | 1.2 |

| N-Ethylacetamide | 2.5 x 10-2 |

This data illustrates the significant effect of ring size on the rate of lactam hydrolysis.

Spectroscopic and Structural Elucidation of 3 Benzoyl N Vinylpyrrolidin 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. For 3-Benzoyl-N-vinylpyrrolidin-2-one, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of its proton and carbon skeletons.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the N-vinyl group, the pyrrolidinone ring, and the benzoyl moiety. Based on the analysis of related structures, such as N-vinyl-2-pyrrolidone and various benzoyl derivatives, a detailed prediction of the proton chemical shifts can be made.

The N-vinyl group gives rise to a characteristic set of signals for its three protons, typically in the range of 4.0 to 7.5 ppm. The proton on the carbon double-bonded to the nitrogen (CH=CH₂) is expected to appear as a doublet of doublets due to coupling with the two geminal protons.

The protons of the pyrrolidinone ring will show chemical shifts influenced by the adjacent carbonyl and benzoyl groups. The proton at the C3 position, being adjacent to the electron-withdrawing benzoyl group, is anticipated to be significantly downfield shifted. The protons at the C4 and C5 positions will likely appear as multiplets.

The protons of the benzoyl group will be observed in the aromatic region of the spectrum, typically between 7.4 and 8.0 ppm. The ortho-protons are expected to be the most downfield due to the deshielding effect of the carbonyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are predicted values based on analogous compounds. Actual experimental values may vary.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N-CH=CH₂ | ~7.0-7.5 | dd |

| N-CH=CH₂ (cis) | ~4.2-4.6 | d |

| N-CH=CH₂ (trans) | ~4.0-4.4 | d |

| H-3 | ~4.5-5.0 | m |

| H-4 | ~2.0-2.5 | m |

| H-5 | ~3.5-4.0 | m |

| Benzoyl (ortho) | ~7.8-8.0 | d |

| Benzoyl (meta) | ~7.4-7.6 | t |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbons, the vinyl carbons, the pyrrolidinone ring carbons, and the benzoyl carbons.

The two carbonyl carbons, one from the lactam and one from the benzoyl group, are expected to be the most downfield signals, typically appearing above 170 ppm. The carbons of the N-vinyl group will be in the olefinic region, while the carbons of the pyrrolidinone ring will be in the aliphatic region, with their chemical shifts influenced by the neighboring functional groups. The aromatic carbons of the benzoyl group will resonate in the range of 125-140 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous compounds. Actual experimental values may vary.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (lactam) | ~175 |

| C=O (benzoyl) | ~195 |

| N-CH=CH₂ | ~130 |

| N-CH=CH₂ | ~95 |

| C-3 | ~50-55 |

| C-4 | ~20-25 |

| C-5 | ~40-45 |

| Benzoyl (ipso) | ~135 |

| Benzoyl (ortho) | ~128 |

| Benzoyl (meta) | ~129 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, TOCSY) for Complex Spectral Assignments

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are indispensable. chemicalbook.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. It would be used to trace the connectivity of the protons within the pyrrolidinone ring and the N-vinyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It is crucial for assigning the carbons of the pyrrolidinone ring and the N-vinyl group based on their attached protons.

TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin system. It would be helpful in identifying all the protons belonging to the pyrrolidinone ring from a single, well-resolved proton resonance. chemicalbook.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups.

Carbonyl (C=O) Stretching: Two distinct C=O stretching bands are anticipated. The lactam carbonyl of the pyrrolidinone ring typically appears around 1680-1700 cm⁻¹. The ketone carbonyl of the benzoyl group is expected at a slightly lower frequency, around 1660-1680 cm⁻¹, due to conjugation with the aromatic ring.

Vinyl (C=C) Stretching: A band corresponding to the C=C stretching of the N-vinyl group should be observed around 1620-1640 cm⁻¹.

Aromatic C-H and C=C Stretching: The benzoyl group will exhibit characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C stretching bands in the region of 1450-1600 cm⁻¹.

C-N Stretching: The C-N stretching of the lactam will likely appear in the 1250-1350 cm⁻¹ region.

Table 3: Predicted FTIR Absorption Bands for this compound Note: These are predicted values. Actual experimental values may vary.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Lactam C=O Stretch | 1680 - 1700 |

| Ketone C=O Stretch | 1660 - 1680 |

| Vinyl C=C Stretch | 1620 - 1640 |

| Aromatic C=C Stretch | 1450 - 1600 |

Raman Spectroscopy (if applicable)

Raman spectroscopy, being complementary to FTIR, can also be used for the characterization of this compound. The Raman spectrum is often more sensitive to non-polar bonds. Therefore, the C=C stretching of the vinyl group and the aromatic ring are expected to show strong signals. The carbonyl stretching vibrations would also be present, though their intensities might differ from those in the FTIR spectrum. For related compounds like N-vinyl-2-pyrrolidone, Raman spectroscopy has been used to study its polymerization. researchgate.net

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structural features through fragmentation analysis.

High-resolution mass spectrometry provides the exact mass of a molecule with a high degree of accuracy, which allows for the determination of its elemental formula. This is crucial for confirming the identity of a newly synthesized compound like this compound. The exact mass is calculated based on the most abundant isotopes of the constituent elements.

For instance, the related compound 1-Benzyl-5-vinylpyrrolidin-3-ol has a calculated exact mass of 203.131014166 Da. nih.gov This level of precision enables the unambiguous assignment of the molecular formula, which for this example is C₁₃H₁₇NO.

Table 1: Illustrative HRMS Data for a Pyrrolidinone Derivative

| Compound | Molecular Formula | Calculated Exact Mass (Da) |

|---|

This table provides an example of the type of data obtained from HRMS analysis.

In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting pieces. The fragmentation pattern is unique to a specific molecular structure and serves as a fingerprint for its identification. In techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), complex molecules are broken down into smaller, characteristic fragments that are then identified. researchgate.net This method is particularly useful for the characterization of polymers and copolymers, including those containing N-vinylpyrrolidone units. researchgate.net

For N-vinyl-2-pyrrolidone, a key structural component of the title compound, GC-MS analysis reveals characteristic peaks that aid in its identification. For example, experimental GC-MS data for N-vinyl-2-pyrrolidone shows prominent peaks at m/z values of 56 and 55. nih.gov More advanced techniques like ESI-QTOF can provide high-resolution fragmentation data, with observed precursor ions and their fragments. nih.gov

Table 2: Example GC-MS Fragmentation Data for N-vinyl-2-pyrrolidone

| m/z | Relative Intensity (%) |

|---|---|

| 56 | 99.99 |

| 55 | 38.60 |

| 27 | 20.50 |

| 41 | 17.80 |

This table illustrates the kind of fragmentation data that can be obtained and used for structural elucidation.

Electronic Absorption Spectroscopy for Conjugation and Electronic Structure

Electronic absorption spectroscopy, particularly in the ultraviolet-visible range, provides insights into the electronic transitions within a molecule, which are directly related to its electronic structure and the extent of conjugation.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The wavelengths at which a molecule absorbs light correspond to the energy required to promote an electron from a lower energy orbital to a higher one. For molecules with conjugated systems, such as the benzoyl and vinyl groups in this compound, characteristic absorption bands are expected.

The parent N-vinylpyrrolidone (NVP) exhibits a strong absorption maximum in the UV region. For instance, polyvinylpyrrolidone (B124986) (PVP), a polymer of NVP, shows a single peak maximum at 213.5 nm in its UV spectrum. researchgate.net The presence of the benzoyl group in this compound would be expected to shift this absorption to longer wavelengths (a bathochromic shift) due to the extended conjugation between the aromatic ring and the carbonyl group. Theoretical studies on similar vinyl compounds, like vinyl chloride, have been used to understand their electronic absorption spectra and the nature of the electronic transitions, such as the π → π* transition. nih.gov In-line UV/Vis spectroscopy has also been utilized to monitor the polymerization of N-vinylpyrrolidone by observing changes in the UV absorption bands. mdpi.com

Table 3: Illustrative UV-Vis Absorption Data

| Compound/Polymer | Solvent | λmax (nm) |

|---|---|---|

| Polyvinylpyrrolidone (PVP) | Water | 213.5 researchgate.net |

This table provides examples of UV-Vis absorption maxima for related systems.

Advanced Crystallographic Techniques for Solid-State Structure Determination (e.g., Single Crystal X-ray Diffraction)

Single crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions.

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This technique has been successfully applied to a wide range of organic molecules, including heterocyclic compounds and those with complex stereochemistry. mdpi.comnih.govnih.gov

For example, the crystal structures of various substituted indole (B1671886) and benzimidazole (B57391) derivatives have been elucidated using single crystal X-ray diffraction, revealing details about their molecular geometry and crystal packing. mdpi.comnih.gov The data obtained includes the crystal system, space group, and unit cell dimensions. mdpi.comnih.gov While a specific crystal structure for this compound is not available in the provided search results, the methodology is well-established for similar compounds. researchgate.net

Table 4: Example of Crystallographic Data for an Organic Compound

| Parameter | Value |

|---|---|

| Crystal System | Triclinic mdpi.com |

| Space Group | P-1 mdpi.com |

| a (Å) | 5.9308(2) mdpi.com |

| b (Å) | 10.9695(3) mdpi.com |

| c (Å) | 14.7966(4) mdpi.com |

| α (°) | 100.5010(10) mdpi.com |

| β (°) | 98.6180(10) mdpi.com |

| γ (°) | 103.8180(10) mdpi.com |

This table presents an example of the crystallographic parameters that are determined from a single crystal X-ray diffraction experiment.

Applications of 3 Benzoyl N Vinylpyrrolidin 2 One in Complex Molecule Synthesis

Precursor in the Synthesis of Pyrrolidine (B122466) and Pyrroline-Based Alkaloids

The synthetic pathway utilizing 3-Benzoyl-N-vinylpyrrolidin-2-one has been successfully applied to the preparation of nicotine (B1678760) derivatives. orgsyn.org For instance, the intermediate 2-phenyl-1-pyrroline, generated from the hydrolysis of this compound, is a crucial component in the synthesis of alkaloids like Myosmine. orgsyn.org This highlights the compound's utility as a foundational element in constructing the characteristic pyrrolidine ring system found in these natural products. orgsyn.org

| Target Alkaloid | Precursor from this compound | Reference |

| Myosmine | 2-Phenyl-1-pyrroline | orgsyn.org |

| Nornicotine | 2-Phenyl-1-pyrroline | orgsyn.org |

The significance of this compound extends to the synthesis of important pharmaceutical agents. The reduction of 2-phenyl-1-pyrroline, which is directly synthesized via the 3-benzoyl intermediate, yields 2-phenylpyrrolidine (B85683). orgsyn.org This resulting compound, 2-phenylpyrrolidine, is a critical building block in the synthesis of pyrroloisoquinoline antidepressants, a class of drugs used in the management of depressive disorders. orgsyn.org

Role as a 3-Aminopropyl Carbanion Equivalent in Synthetic Strategies

A key advantage of the synthetic method involving this compound is the use of its readily available precursor, N-vinylpyrrolidin-2-one, which effectively functions as a 3-aminopropyl carbanion equivalent. orgsyn.orgwiley.commolaid.com In this strategy, the N-vinylpyrrolidin-2-one is first acylated with an ester, such as ethyl benzoate (B1203000), in the presence of a strong base like sodium hydride, to form the enolate of the intermediate keto lactam, this compound. orgsyn.org This intermediate, upon hydrolysis, decarboxylation, and cyclization, provides a 2-substituted pyrroline (B1223166). This sequence allows the α-carbon of the pyrrolidinone ring to act as a nucleophile, effectively serving the role of a masked 3-aminopropyl carbanion for the construction of five-membered nitrogen heterocycles. orgsyn.org

Intermediate in Medicinal Chemistry for Active Pharmaceutical Ingredient (API) Synthesis

As demonstrated by its application in synthesizing alkaloids and antidepressant precursors, this compound is a valuable intermediate in medicinal chemistry for the development of Active Pharmaceutical Ingredients (APIs). orgsyn.org Its structure, featuring a lactam ring fused to a benzoyl group, enhances its electrophilicity, making it suitable for various nucleophilic substitution reactions. This reactivity is fundamental to building the complex scaffolds of medicinally relevant molecules. The ability to generate key intermediates like 2-phenylpyrrolidine positions it as a strategic component in the synthetic pipeline for various therapeutic agents. orgsyn.org

Potential in Polymer and Materials Science Research

The presence of a vinyl group in the structure of this compound suggests its potential for use in polymer and materials science. smolecule.com This functional group can participate in polymerization reactions, opening avenues for the creation of novel polymers with tailored properties.

The parent compound, N-vinylpyrrolidin-2-one (NVP), is widely used to produce polyvinylpyrrolidone (B124986) (PVP), a water-soluble polymer with numerous applications in the pharmaceutical, cosmetic, and food industries. researchgate.netatamankimya.com However, modifying the properties of PVP is challenging due to the difficulty in copolymerizing NVP with many other monomers. researchgate.net

Synthesizing derivatives of NVP, such as this compound, offers a strategic approach to overcome this limitation. researchgate.net Introducing a benzoyl substituent at the 3-position of the pyrrolidinone ring is expected to alter the monomer's reactivity and the resulting polymer's characteristics. Research on other 3-substituted NVP monomers has shown that such modifications can adjust polymer properties without causing significant compositional drift during copolymerization. researchgate.netacs.org The benzoyl group could influence solubility, thermal stability, and complexation ability of the resulting polymer. The exploration of this compound as a comonomer in radical polymerization reactions could lead to new functional polymers with applications as drug delivery systems, specialty coatings, or advanced materials. smolecule.comresearchgate.net

| Compound | Key Structural Feature | Polymerization Relevance | Reference |

| N-vinylpyrrolidin-2-one (NVP) | Unsubstituted pyrrolidinone ring | Forms the backbone of Polyvinylpyrrolidone (PVP); widely studied in radical polymerization. atamankimya.comchemicalbook.com | atamankimya.comchemicalbook.com |

| This compound | Benzoyl group at the 3-position | Potential as a modified monomer to create functional polymers with altered properties (e.g., solubility, thermal stability). smolecule.comresearchgate.net | smolecule.comresearchgate.net |

Investigation as a Crosslinking Agent for Polymeric Architectures

The molecule this compound possesses two distinct functional groups that make it a strong theoretical candidate for use as a specialized crosslinking agent in the synthesis of novel polymeric architectures. Its potential lies in the combination of a polymerizable vinyl group and a photo-activatable benzoyl group within a single molecule. This dual functionality could allow it to be integrated into a polymer structure and subsequently trigger a crosslinking reaction upon exposure to specific conditions, such as UV radiation.

Structural Rationale for Crosslinking Potential:

N-vinyl Group: The defining feature of this compound is the N-vinyl group attached to the pyrrolidinone ring. This group is analogous to that in N-vinylpyrrolidone (NVP), a widely used monomer known for its ability to undergo free-radical polymerization to form polyvinylpyrrolidone (PVP). wikipedia.orgchemicalbook.com This vinyl functionality allows this compound to be copolymerized with other monomers (like NVP itself or acrylates), incorporating it directly into the polymer backbone.

3-Benzoyl Group: The benzoyl substituent at the 3-position of the pyrrolidinone ring acts as a chromophore, specifically a photoinitiator moiety. Ketone-containing groups, like the one in benzophenone, are well-known to initiate photochemical reactions. When exposed to UV radiation, the carbonyl group can be excited to a triplet state, after which it can abstract a hydrogen atom from a nearby polymer chain. This process generates a macroradical on the polymer, and the intermolecular combination of these radicals leads to the formation of covalent crosslinks, resulting in a hydrogel network. The use of UV radiation to crosslink PVP solutions, often with an added photo-initiator or crosslinker like hydrogen peroxide, is a documented technique for creating hydrogels. dtu.dk

This unique combination suggests that this compound could function as a "photomonomer." It can first be polymerized through its vinyl group and then, in a second step, the pendant benzoyl groups can be activated by light to crosslink the polymer chains. This offers a high degree of control over the crosslinking process, allowing for spatial and temporal regulation of gel formation.

Comparison with Conventional Crosslinking Systems:

Conventional methods for producing crosslinked PVP hydrogels often involve copolymerizing NVP with a di-functional monomer, such as ethylene (B1197577) glycol dimethacrylate (EGDMA) or divinyl glycol (DVG), which acts as a crosslinking agent from the outset of the polymerization. nih.govnih.gov While effective, this approach creates a crosslinked network during the initial polymerization. In contrast, using a photomonomer like this compound would allow for the synthesis of a linear, soluble, and processable polymer first, which could then be cast into a film or molded into a shape before being rendered insoluble via UV-induced crosslinking.

The table below compares the functional characteristics of this compound with standard monomers and crosslinkers to highlight its potential role.

| Compound | Polymerizable Group | Crosslinking Moiety | Primary Function |

| N-vinylpyrrolidone (NVP) | Yes (Vinyl) | No | Monomer |

| Ethylene Glycol Dimethacrylate (EGDMA) | Yes (2x Methacrylate) | Yes (Di-functional) | Chemical Crosslinker |

| Benzophenone | No | Yes (Photo-activatable) | Photoinitiator |

| This compound | Yes (Vinyl) | Yes (Photo-activatable) | Photomonomer / Photo-Crosslinker |

While direct experimental data is lacking, the chemical nature of this compound strongly supports its investigation as a versatile agent for creating advanced, photo-curable polymeric materials with tunable properties.

Theoretical and Computational Studies on 3 Benzoyl N Vinylpyrrolidin 2 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Benzoyl-N-vinylpyrrolidin-2-one, these calculations would provide invaluable insights into its stability, electronic distribution, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its most stable three-dimensional conformation (optimized geometry). This involves calculating the potential energy surface of the molecule and finding the geometry that corresponds to the minimum energy.

Key electronic properties that would be derived from DFT calculations include:

Electron Density Distribution: This reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting its reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the electron density surface, highlighting regions for potential electrophilic and nucleophilic attack.

A hypothetical data table for the optimized geometry of this compound, which could be generated through DFT calculations, is presented below.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N1-C2 | 1.38 | ||

| C2-O1 | 1.23 | ||

| C2-C3 | 1.52 | ||

| C3-C4 | 1.54 | ||

| C4-C5 | 1.53 | ||

| C5-N1 | 1.46 | ||

| N1-C6 | 1.41 | ||

| C6=C7 | 1.34 | ||

| C3-C8 | 1.51 | ||

| C8-O2 | 1.22 | ||

| C8-C9 | 1.49 | ||

| N1-C2-C3 | 109.5 | ||

| C2-N1-C5 | 112.0 | ||

| N1-C6-C7 | 121.0 | ||

| O2-C8-C3 | 120.5 | ||

| C2-N1-C6-C7 | 180.0 | ||

| C4-C3-C8-O2 | 60.0 |

Note: The values in this table are illustrative and would need to be determined by actual DFT calculations.

Computational Modeling of Reaction Mechanisms and Energy Profiles

Computational modeling is an essential tool for elucidating the step-by-step pathways of chemical reactions. For this compound, this would involve studying potential reactions such as electrophilic additions to the vinyl group, nucleophilic attacks at the carbonyl carbons, or reactions involving the benzoyl substituent.

By mapping the potential energy surface, computational chemists can identify transition states, which are the energy maxima along the reaction coordinate, and intermediates, which are local energy minima. The activation energy (the energy difference between the reactants and the transition state) and the reaction energy (the energy difference between reactants and products) can be calculated. This information is critical for predicting the feasibility and kinetics of a reaction.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. For this compound, the following spectroscopic data could be computationally predicted:

Infrared (IR) Spectra: Calculations of vibrational frequencies can predict the positions of absorption bands in the IR spectrum. This is useful for identifying characteristic functional groups, such as the C=O stretching of the lactam and benzoyl groups, and the C=C stretching of the vinyl group.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants. These predicted spectra can be compared with experimental data to aid in the structural elucidation of the molecule.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the absorption wavelengths in the UV-Vis spectrum. This provides insight into the electronic structure and chromophores within the molecule.

A hypothetical table of predicted vibrational frequencies is shown below.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| C=O Stretch | Lactam Carbonyl | 1680 |

| C=O Stretch | Benzoyl Carbonyl | 1650 |

| C=C Stretch | Vinyl Group | 1620 |

| C-N Stretch | Lactam | 1290 |

| C-H Bend | Aromatic | 850 |

Note: These are example values and the actual frequencies would be determined through computational analysis.

Structure-Reactivity Relationship Analysis via Computational Methods

By systematically modifying the structure of this compound in silico (e.g., by changing substituents on the benzoyl ring) and calculating the resulting changes in electronic properties and reactivity descriptors (like HOMO-LUMO gap, atomic charges, etc.), a quantitative structure-activity relationship (QSAR) or structure-reactivity relationship can be established. This analysis helps in understanding how structural modifications influence the chemical behavior of the molecule, which is a powerful approach in rational molecular design.

Based on a thorough review of the available research, there is currently insufficient public information to generate a detailed scientific article on "this compound" that adheres to the specific structure and content requirements of the provided outline.

The requested topics—such as green and sustainable synthetic pathways, catalyst development, flow chemistry methodologies, novel reactivity patterns, and advanced analytical monitoring specifically for this compound—are not substantially covered in the accessible scientific literature. While general principles of these advanced chemical methodologies are well-documented for other compounds d-nb.infomt.comnih.govbruker.com, their direct application and detailed study concerning this compound have not been published in a manner that would allow for an in-depth and scientifically accurate discussion as outlined.

Therefore, it is not possible to fulfill the request without violating the strict instructions to focus solely on "this compound" and to avoid introducing information that falls outside the explicit scope. Further research and publication in the fields of organic chemistry, medicinal chemistry, and materials science are needed to provide the specific findings required for this subject.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 3-Benzoyl-N-vinylpyrrolidin-2-one, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via vinylation of 3-benzoylpyrrolidin-2-one using vinylating agents like vinyl acetate under catalytic conditions. Evidence suggests that palladium or nickel catalysts in aprotic solvents (e.g., DMF) at 80–100°C yield moderate to high efficiency . Optimization involves varying catalyst loadings (0.5–2 mol%), solvent polarity, and reaction time (12–24 hrs) to maximize yield. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodology : Use a combination of -NMR and -NMR to verify the vinyl group (δ 4.5–5.5 ppm for vinyl protons) and benzoyl moiety (δ 7.4–8.0 ppm for aromatic protons). IR spectroscopy confirms the carbonyl stretch (~1700 cm) from both the lactam and benzoyl groups. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .

Q. How can researchers address low yields in the N-vinylation step during synthesis?

- Methodology : Low yields often arise from incomplete vinyl group transfer or side reactions. Strategies include:

- Using fresh vinylating agents to avoid decomposition.

- Introducing inert gas (N) to prevent oxidation of intermediates.

- Employing additives like molecular sieves to absorb byproducts (e.g., acetic acid) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported -NMR chemical shifts for this compound across studies?

- Methodology : Discrepancies may stem from solvent effects, concentration, or impurities. To validate

- Replicate experiments using deuterated solvents (CDCl, DMSO-d) under standardized concentrations.

- Compare with structurally analogous compounds (e.g., 1-Benzyl-2-pyrrolidinone, δ 2.1–2.5 ppm for pyrrolidine protons) to identify systematic shifts .

- Perform 2D NMR (COSY, HSQC) to assign protons unambiguously .

Q. What computational methods are suitable for predicting the reactivity of this compound in ring-opening reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density of the lactam ring and benzoyl group to predict nucleophilic attack sites. Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive regions. Experimental validation via kinetic studies (e.g., monitoring reaction rates with amines or thiols) confirms computational insights .

Q. How can researchers evaluate the ecological toxicity of this compound given limited data?

- Methodology : Conduct tiered assessments:

- Acute toxicity : Use Daphnia magna or Vibrio fischeri bioassays to determine EC values.

- Biodegradability : Perform OECD 301F (manometric respirometry) to assess microbial degradation.

- Bioaccumulation : Estimate log (octanol-water partition coefficient) via HPLC retention time correlation .

Q. What strategies are effective for functionalizing this compound to enhance its application in drug discovery?

- Methodology : Target the vinyl group for cross-coupling reactions (e.g., Heck reaction with aryl halides) or the lactam carbonyl for nucleophilic additions (e.g., Grignard reagents). For bioactive derivatives, introduce substituents at the benzoyl para-position and evaluate pharmacokinetic properties (e.g., solubility, metabolic stability) via in vitro assays .

Methodological Notes

- Data Validation : Cross-reference spectral data with structurally related compounds (e.g., 1-Benzyl-2-pyrrolidinone, CAS 5291-77-0) to identify anomalies .

- Safety Protocols : Store the compound in inert atmospheres (argon) at 0–6°C to prevent polymerization of the vinyl group .

- Ethical Compliance : Adhere to institutional guidelines for toxicity testing, particularly when using vertebrate models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.